molecular formula C19H21N7 B2886639 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine CAS No. 2380176-22-5

3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine

Cat. No.: B2886639
CAS No.: 2380176-22-5
M. Wt: 347.426
InChI Key: LOWHQSCEKWJWBJ-UHFFFAOYSA-N
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Description

3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a complex heterocyclic compound that features a pyridazine core substituted with pyridinyl and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of 3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine involves its interaction with specific molecular targets. It is known to bind to the ATP binding site of certain kinases, thereby inhibiting their activity . This inhibition can affect various signaling pathways, leading to therapeutic effects in diseases such as cancer and neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7/c1-2-15-12-21-19(22-13-15)26-10-8-25(9-11-26)18-6-5-17(23-24-18)16-4-3-7-20-14-16/h3-7,12-14H,2,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWHQSCEKWJWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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